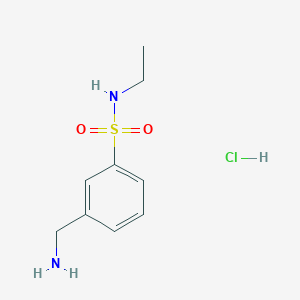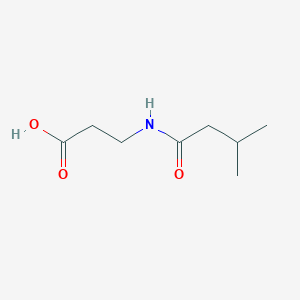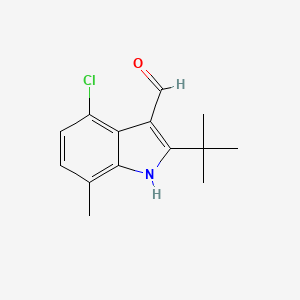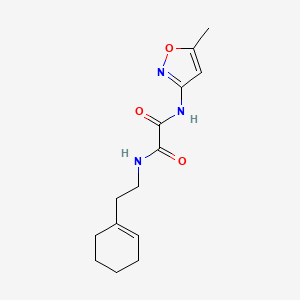![molecular formula C17H19ClN2O4S B2373371 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide CAS No. 568543-65-7](/img/structure/B2373371.png)
2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide is C17H19ClN2O4S. The molecular weight is 382.86.Physical And Chemical Properties Analysis
The physical form of 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide is a powder . Unfortunately, the search results do not provide more detailed physical and chemical properties such as melting point, boiling point, solubility, etc.Wissenschaftliche Forschungsanwendungen
Metabolism and Environmental Fate
Research by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insight into the metabolic pathways and potential toxicological implications of related compounds. These findings are essential for understanding the environmental persistence and potential health risks associated with exposure to chloroacetamide compounds, including 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).
Antibacterial Applications
The synthesis of novel derivatives containing sulfa drugs and vitamin E, as studied by Abdel‐Hafez et al. (2018), shows promising antibacterial activities. This research suggests potential pharmaceutical applications for chloroacetamide derivatives in developing new antibacterial agents (Abdel‐Hafez, Gobouri, Alshanbari, & Gad El-Rab, 2018).
Herbicide Efficacy and Environmental Interactions
The work of Banks and Robinson (1986) on the soil reception and activity of chloroacetamide herbicides underlines the importance of environmental factors in the efficacy of these compounds as herbicides. This research is relevant for developing more efficient and environmentally friendly agricultural practices (Banks & Robinson, 1986).
Radioactive Labeling for Study
Latli and Casida (1995) demonstrate the radiosynthesis of chloroacetanilide herbicides, which is crucial for tracing and studying the environmental fate and metabolic pathways of these compounds in more detail. This methodological approach could be applied to the study of 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide for similar purposes (Latli & Casida, 1995).
Soil Adsorption and Mobility
Peter and Weber (1985) discuss the adsorption, mobility, and efficacy of chloroacetamide herbicides in relation to soil properties. Understanding these interactions is vital for assessing the environmental impact and optimizing the use of chloroacetamide-based compounds in various applications (Peter & Weber, 1985).
Safety And Hazards
The safety information available indicates that 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
2-chloro-N-[5-[ethyl(phenyl)sulfamoyl]-2-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-3-20(13-7-5-4-6-8-13)25(22,23)14-9-10-16(24-2)15(11-14)19-17(21)12-18/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATLBPWOVVIHEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol](/img/structure/B2373288.png)
![[1-Methyl-5-(2-piperidin-1-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2373289.png)
![N-{3-[benzyl(methyl)amino]propyl}-5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2373290.png)
![3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride](/img/structure/B2373293.png)
![1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2373295.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2373297.png)

![3-(4-Ethoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2373299.png)



![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane](/img/structure/B2373307.png)

![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]propan-2-amine](/img/structure/B2373309.png)